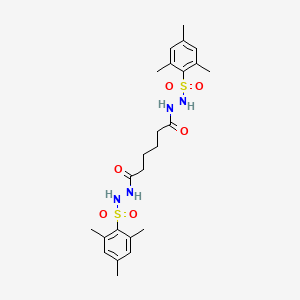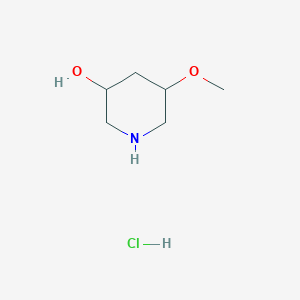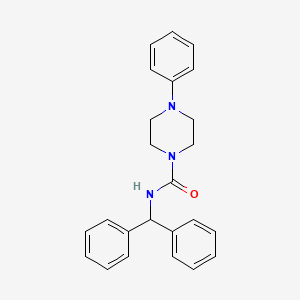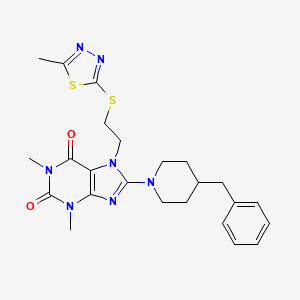
N'1,N'6-bis(2,4,6-trimethylbenzenesulfonyl)hexanedihydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’1,N’6-bis(2,4,6-trimethylbenzenesulfonyl)hexanedihydrazide is a chemical compound with the molecular formula C24H34N4O6S2 and a molecular weight of 538.68 g/mol. This compound is primarily used in scientific research and exhibits interesting properties such as thermal stability and self-assembly behavior.
Applications De Recherche Scientifique
N’1,N’6-bis(2,4,6-trimethylbenzenesulfonyl)hexanedihydrazide has several scientific research applications:
Material Science: Due to its thermal stability and self-assembly behavior, it is used in the development of supramolecular assemblies such as nanofibers and vesicles
Medicinal Chemistry: It has been investigated for its potential antibacterial and antifungal properties. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of hydrazones and other derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N’1,N’6-bis(2,4,6-trimethylbenzenesulfonyl)hexanedihydrazide can be synthesized through a condensation reaction between 1,6-dihydrazidehexane and 2,4,6-trimethylbenzenesulfonyl chloride. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for N’1,N’6-bis(2,4,6-trimethylbenzenesulfonyl)hexanedihydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N’1,N’6-bis(2,4,6-trimethylbenzenesulfonyl)hexanedihydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen atoms.
Reduction: Reduced derivatives with hydrogen atoms replacing oxygen atoms.
Substitution: Substituted derivatives with nucleophiles replacing sulfonyl groups.
Mécanisme D'action
The exact mechanism of action of N’1,N’6-bis(2,4,6-trimethylbenzenesulfonyl)hexanedihydrazide is not fully understood. its biological activity is thought to be related to its ability to interact with cellular components, potentially disrupting cell membranes or interfering with enzyme activity . Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trimethylbenzenesulfonyl Hydrazones: These compounds share the 2,4,6-trimethylbenzenesulfonyl group and exhibit similar antibacterial activity.
N,N’-Bis(2,4,6-trimethoxyphenyl)oxalamide: This compound has similar structural features and is used in similar applications.
Uniqueness
N’1,N’6-bis(2,4,6-trimethylbenzenesulfonyl)hexanedihydrazide is unique due to its specific combination of thermal stability, self-assembly behavior, and potential biological activity. Its ability to form supramolecular assemblies sets it apart from other similar compounds, making it a valuable material for various scientific research applications.
Propriétés
IUPAC Name |
1-N',6-N'-bis[(2,4,6-trimethylphenyl)sulfonyl]hexanedihydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O6S2/c1-15-11-17(3)23(18(4)12-15)35(31,32)27-25-21(29)9-7-8-10-22(30)26-28-36(33,34)24-19(5)13-16(2)14-20(24)6/h11-14,27-28H,7-10H2,1-6H3,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZOUVSAJWLYRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NNC(=O)CCCCC(=O)NNS(=O)(=O)C2=C(C=C(C=C2C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Tert-butyl-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2572201.png)
![7-[2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2572202.png)

![2-(2-methylphenoxy)-N-[(1-methylpiperidin-4-yl)methyl]acetamide](/img/structure/B2572206.png)
![(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(2-oxopyrrolidin-1-yl)propanoic acid](/img/structure/B2572207.png)

![2-{[4-(3-METHYLPHENOXY)BUTYL]SULFANYL}-1H-1,3-BENZODIAZOLE](/img/structure/B2572210.png)




